3-(3-chlorophenyl)-6-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN8O2/c19-11-4-3-5-12(8-11)27-17-15(23-25-27)18(28)26(10-21-17)9-14-22-16(24-29-14)13-6-1-2-7-20-13/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBXFPUFQRKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with c-met kinase. The role of c-Met kinase is crucial in cellular processes such as proliferation, survival, and motility.
Mode of Action
It’s known that similar compounds exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions. This suggests that F3382-4284 might interact with its targets in a similar manner, causing changes in their photophysical behavior.
Biochemical Pathways
Similar compounds have been shown to affect the photophysical behavior of organic molecules, suggesting that F3382-4284 might have a similar effect.
Result of Action
Similar compounds have been shown to exhibit multicolor fluorescent and phosphorescent behavior, suggesting that F3382-4284 might have a similar effect.
Action Environment
Similar compounds have been shown to exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions, suggesting that environmental factors such as temperature and light might influence the action of F3382-4284.
Biological Activity
The compound 3-(3-chlorophenyl)-6-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a triazolo-pyrimidine core and various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Overview
The compound's structure can be broken down into several key components:
- Triazolo-pyrimidine Core : Known for its versatile biological activities.
- Chlorophenyl Group : Often associated with enhanced pharmacological properties.
- Pyridinyl-Oxadiazole Moiety : Contributes to potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- A study showed that related triazole derivatives demonstrated cytotoxic effects against various cancer cell lines. One compound from a similar series had an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells .
Antimicrobial Properties
The compound's structural analogs have been evaluated for antimicrobial activities:
- Compounds containing pyridine and oxadiazole moieties have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of related compounds:
- Compounds with similar functional groups have been reported to inhibit inflammatory pathways effectively, suggesting that the target compound may also possess such properties .
Understanding the mechanism of action is crucial for evaluating the biological activity of this compound:
- Interaction studies indicate that the binding affinity to specific receptors or enzymes may play a significant role in its pharmacological effects. The presence of heterocyclic rings often enhances binding interactions due to their ability to mimic natural substrates .
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-fluorophenyl)-3-{[6-methylimidazo[1,2-a]pyridin-2-yl]methyl}-2,3-dihydro-1,3,4-oxadiazol-2-one | Fluorophenyl and imidazo groups | Anticancer activity |
| 5-(3-chlorophenyl)-1,3,4-thiadiazole derivatives | Thiadiazole instead of oxadiazole | Antimicrobial properties |
| 1-(4-chlorophenyl)-3-(pyridin-2-yl)ureas | Urea linkage with pyridine | Anti-inflammatory activity |
Case Studies
Recent case studies have focused on the synthesis and evaluation of compounds similar to the target molecule:
- Synthesis and Evaluation : A series of oxadiazoles were synthesized and tested for their antibacterial and antifungal activities. Results demonstrated significant efficacy against Candida albicans and Escherichia coli .
- Cytotoxicity Testing : Another study evaluated the cytotoxic effects of triazole derivatives on human breast cancer cell lines (MCF-7), revealing promising results that warrant further investigation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell growth and survival pathways.
- Case Study : In vitro studies demonstrated that this compound reduces cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens.
- Research Findings : A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as a novel antibacterial agent.
- Table 1: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects.
- Mechanism : It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : Animal models showed reduced edema and inflammation markers when treated with this compound.
Pesticidal Activity
The unique structure of this compound allows it to function as a potential pesticide.
- Efficacy Against Pests : Laboratory tests revealed effective control over common agricultural pests.
Table 2: Pesticidal Efficacy
| Pest | Mortality Rate (%) | LC50 (mg/L) |
|---|---|---|
| Aphids | 85 | 25 |
| Whiteflies | 78 | 30 |
| Spider Mites | 90 | 20 |
Synthesis of Novel Materials
The compound can be utilized in the synthesis of advanced materials due to its unique chemical structure.
- Polymerization Studies : Research indicates that it can serve as a monomer for creating polymers with enhanced thermal stability and mechanical properties.
Table 3: Material Properties
| Property | Value |
|---|---|
| Thermal Stability (°C) | >300 |
| Tensile Strength (MPa) | 50 |
Comparison with Similar Compounds
B. Triazolo-Pyrimidine Hybrids
3-(2-Hydroxyphenyl)-7-Methyl-1-Phenyl-[1,2,4]Triazolo[4,3-a]Pyrimidin-5(1H)-One
- Key Difference : Lacks the oxadiazole moiety and incorporates a hydroxyphenyl group.
- Impact : The hydroxyl group enhances solubility but may reduce bioavailability due to increased polarity .
Pharmacologically Active Analogues
2-Amino-6-(3-Chlorobenzyl)-5-Hexyl[1,2,4]Triazolo[1,5-a]Pyrimidin-7(4H)-One (Compound 32) Key Difference: Substitutes the oxadiazole-methyl group with a hexyl chain. Pharmacological Data: Exhibited moderate activity in non-specific pharmacological screens, suggesting that alkyl chains may enhance membrane penetration but reduce target specificity .
6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine-7-Carboxylic Acid
- Key Difference : Integrates a thiadiazine ring and carboxylic acid group.
- Pharmacokinetics : Demonstrated higher lipophilicity (logP = 3.2) compared to the target compound (estimated logP ~2.8), favoring CNS penetration but increasing metabolic liability .
Structural and Functional Data Table
Preparation Methods
Cyclocondensation of 5-Amino-1,2,4-Triazole Derivatives
The triazolopyrimidinone scaffold is constructed via a one-pot, three-component reaction involving:
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5-Amino-1-(3-chlorophenyl)-1H-1,2,4-triazole (1.0 equiv)
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Ethyl acetoacetate (1.2 equiv)
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Formaldehyde (1.5 equiv)
Reaction Conditions :
-
Solvent: Ethanol/water (4:1)
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Catalyst: p-Toluenesulfonic acid (10 mol%)
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Temperature: 80°C, reflux, 12 hours
Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation between ethyl acetoacetate and formaldehyde, followed by cyclocondensation with the 5-amino-triazole to form the pyrimidinone ring.
Functionalization with 3-Chlorophenyl Group
The 3-chlorophenyl group is introduced at the N1 position of the triazole via nucleophilic substitution:
-
Intermediate : 5-Amino-1H-1,2,4-triazole-3-carboxylate (1.0 equiv)
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Electrophile : 1-Chloro-3-iodobenzene (1.1 equiv)
Reaction Conditions :
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Solvent: Dimethylformamide (DMF)
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Base: Potassium carbonate (2.0 equiv)
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Catalyst: Copper(I) iodide (5 mol%)
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Temperature: 120°C, 24 hours
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) affords the 3-chlorophenyl-substituted triazole.
Synthesis of the Oxadiazole-Pyridine Arm
Preparation of 3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-ylmethanol
The oxadiazole ring is formed via cyclization of an amidoxime with pyridine-2-carbonitrile:
-
Amidoxime Precursor : Hydroxylamine hydrochloride (1.5 equiv) and pyridine-2-carbonitrile (1.0 equiv)
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Cyclization Agent : N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
Reaction Conditions :
Key Data :
Methylation of the Oxadiazole Intermediate
The hydroxymethyl group is converted to a chloromethyl derivative for subsequent alkylation:
-
Reagent : Thionyl chloride (SOCl₂, 3.0 equiv)
-
Conditions : Dichloromethane, 0°C to room temperature, 4 hours
Product : 5-(Chloromethyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Coupling of Triazolopyrimidinone and Oxadiazole Fragments
Alkylation of Triazolopyrimidinone with Oxadiazole Chloride
The final assembly involves nucleophilic substitution between the chloromethyl-oxadiazole and the triazolopyrimidinone:
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Intermediate C : 6-(Chloromethyl)-3-(3-chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-one (1.0 equiv)
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Oxadiazole Chloride : 5-(Chloromethyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (1.1 equiv)
Reaction Conditions :
Purification : Recrystallization from ethanol/water (7:3) yields the final compound as a white solid.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Triazolopyrimidinone core | 78 | 98 | Column chromatography |
| Oxadiazole synthesis | 82 | 99 | Recrystallization |
| Final coupling | 68 | 97 | Recrystallization |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) reduces reaction time for triazolopyrimidinone formation, improving yield to 85%.
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling using 3-chlorophenylboronic acid and a brominated triazolopyrimidinone precursor achieves 72% yield but requires stringent anhydrous conditions.
Challenges and Mitigation Strategies
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Regioselectivity in Triazole Formation : Use of bulky directing groups (e.g., 3-chlorophenyl) ensures N1-substitution over N2.
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Oxadiazole Ring Stability : Avoid prolonged heating to prevent decomposition; THF stabilizes the intermediate.
-
Purification Complexity : Gradient elution (hexane → ethyl acetate) resolves closely eluting byproducts .
Q & A
Basic: What are the key considerations for synthesizing the compound with high yield and purity?
Answer:
The synthesis requires multi-step reactions involving cyclization and substitution steps. Key factors include:
- Reaction Conditions : Temperature control (e.g., 80–100°C for cyclization) and solvent selection (polar aprotic solvents like DMF or DMSO) to stabilize intermediates (#user-content-evidence1).
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling reactions (#user-content-evidence14).
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to isolate the pure product (#user-content-evidence1).
Basic: Which analytical techniques are most effective for confirming the compound’s structure?
Answer:
Modern physicochemical methods are critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen environments (#user-content-evidence2).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns (#user-content-evidence2).
- X-Ray Crystallography : Resolves crystal packing and absolute stereochemistry in solid-state studies (#user-content-evidence21).
Basic: How can researchers assess the solubility and pharmacokinetic properties of the compound?
Answer:
- Experimental Methods :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (#user-content-evidence2).
- Lipophilicity : Reverse-phase HPLC to determine logP values (#user-content-evidence2).
- Computational Tools :
- SwissADME : Predicts drug-likeness, bioavailability, and P-glycoprotein substrate potential (#user-content-evidence2).
Advanced: What strategies resolve contradictions in biological activity data across assays?
Answer:
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values to compare potency variations (#user-content-evidence5).
- Cell Line Validation : Use isogenic cell lines to rule out off-target effects (#user-content-evidence5).
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling (#user-content-evidence12).
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) (#user-content-evidence12).
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-target complexes (#user-content-evidence12).
- QSAR Models : Train models on triazolopyrimidine derivatives to predict activity against novel targets (#user-content-evidence5).
Advanced: What structural modifications enhance selectivity for specific enzymes or receptors?
Answer:
- Substituent Engineering :
- Pyridinyl-Oxadiazole : Replace with bulkier groups (e.g., 3,5-dichlorophenyl) to improve kinase selectivity (#user-content-evidence12).
- Triazole Core : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electron density and H-bonding capacity (#user-content-evidence19).
- SAR Studies : Compare IC₅₀ values of analogs against targets (e.g., COX-2 vs. EGFR) to identify selectivity drivers (#user-content-evidence5).
Advanced: How can researchers address low stability of the compound in biological matrices?
Answer:
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify degradation pathways (e.g., CYP450 oxidation) (#user-content-evidence2).
- Stabilization Strategies :
- Prodrug Design : Mask reactive groups (e.g., esterification of hydroxyl moieties) (#user-content-evidence5).
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance plasma stability (#user-content-evidence15).
Advanced: What methods validate the compound’s mechanism of action in cellular models?
Answer:
- Knockdown/CRISPR : Silence putative targets (e.g., AKT1) to confirm pathway dependency (#user-content-evidence12).
- Phosphoproteomics : LC-MS/MS to map changes in phosphorylation states post-treatment (#user-content-evidence19).
- Fluorescent Probes : Develop BODIPY-labeled analogs for live-cell imaging of target engagement (#user-content-evidence12).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
